molecular formula C19H20N2O6 B5352547 2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate

2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate

Cat. No.: B5352547
M. Wt: 372.4 g/mol
InChI Key: WTOOKYNKSNOGRD-FOWTUZBSSA-N
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Description

2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate is a complex organic compound that features a furan ring, a methoxyphenyl group, and an enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate typically involves the following steps:

    Formation of the enoyl intermediate: This step involves the reaction of furan-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the enoyl intermediate.

    Amidation: The enoyl intermediate is then reacted with ethyl acetate and an amine, such as ethylamine, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The enoyl moiety can be reduced to form the corresponding saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde derivatives: These compounds share the furan ring structure and are used in similar applications.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group are also explored for their biological activities.

    Enoyl compounds:

Uniqueness

2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its ability to inhibit tyrosinase and other enzymes makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-13(22)26-11-9-20-18(23)16(21-19(24)17-4-3-10-27-17)12-14-5-7-15(25-2)8-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,20,23)(H,21,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOOKYNKSNOGRD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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